molecular formula C14H14ClNO6S2 B10864439 Methyl 5-chloro-3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B10864439
M. Wt: 391.8 g/mol
InChI Key: KBVDVXSWKHJOSV-UHFFFAOYSA-N
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Description

    Methyl 5-chloro-3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate: is a chemical compound with the molecular formula CHClNOS.

  • This compound belongs to the class of thiophene derivatives and contains a chlorosulfonyl group, which imparts interesting chemical properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. Next, the acid chloride reacts with N-methylsulfamoyl chloride to yield the desired methyl ester.

      Reaction Conditions: These reactions typically occur under anhydrous conditions, often using solvents like dichloromethane or chloroform. The reaction temperatures are usually around room temperature.

      Industrial Production: While detailed industrial production methods are proprietary, manufacturers typically optimize the synthetic route for large-scale production, ensuring high yields and purity.

  • Chemical Reactions Analysis

      Reactivity: Methyl 5-chloro-3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various reactions, including nucleophilic substitution, esterification, and sulfonation.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions. For example, esterification yields the methyl ester, while sulfonation introduces sulfonic acid groups.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for designing novel thiophene-based molecules with specific properties.

      Biology and Medicine: Although not directly used in medicine, understanding its reactivity and biological interactions contributes to drug discovery.

      Industry: Its applications extend to materials science, where thiophene derivatives find use in organic electronics and sensors.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. its reactivity suggests potential interactions with biological targets, such as enzymes or receptors.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Methyl 5-chloro-3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate stands out due to its specific substitution pattern (chlorosulfonyl group) and the presence of the dimethoxyphenyl moiety.

      Similar Compounds: While I don’t have an exhaustive list, similar compounds include other thiophene derivatives with varying substituents.

    Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights

    Properties

    Molecular Formula

    C14H14ClNO6S2

    Molecular Weight

    391.8 g/mol

    IUPAC Name

    methyl 5-chloro-3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

    InChI

    InChI=1S/C14H14ClNO6S2/c1-20-8-4-5-9(10(6-8)21-2)16-24(18,19)11-7-12(15)23-13(11)14(17)22-3/h4-7,16H,1-3H3

    InChI Key

    KBVDVXSWKHJOSV-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC)OC

    Origin of Product

    United States

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